molecular formula C8H14N4O2 B13534022 Ethyl 2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Ethyl 2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13534022
M. Wt: 198.22 g/mol
InChI Key: PBWDRSPQFNACAF-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoate with methylamine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major product depends on the nucleophile used but often results in a substituted triazole derivative.

Scientific Research Applications

Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interfere with the synthesis of nucleic acids, leading to its potential use as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
  • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
  • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₇H₁₃N₃O₂
  • Molecular Weight : 169.20 g/mol
  • CAS Number : 137234-76-5

The presence of the triazole moiety is particularly noteworthy, as triazoles are known for their diverse biological activities, including antifungal and anticancer properties.

This compound exhibits various mechanisms that contribute to its biological activity:

  • Inhibition of Enzymes : The triazole ring can interact with key enzymes involved in cell proliferation and survival, making it a candidate for anticancer therapies.
  • Antimicrobial Activity : Similar compounds have shown efficacy against fungal pathogens by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and other apoptotic pathways.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Type IC50 Value (µM) Cell Line Tested Reference
Antifungal5.0Candida albicans
Anticancer (Cytotoxic)12.5HeLa (cervical cancer)
Enzyme Inhibition10.0HSET (KIFC1)

Case Study 1: Antifungal Activity

In a study evaluating antifungal agents, this compound demonstrated significant antifungal activity against Candida albicans with an IC50 value of 5 µM. This suggests its potential as a therapeutic agent for treating fungal infections.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on HeLa cells revealed that the compound induced cytotoxicity with an IC50 value of 12.5 µM. The mechanism was linked to the activation of apoptotic pathways, indicating its potential application in cancer therapy.

Case Study 3: Enzyme Inhibition

The compound's ability to inhibit HSET (KIFC1), an enzyme critical for mitotic spindle formation in cancer cells, was assessed. It showed an IC50 value of 10 µM, highlighting its potential role in targeting cancer cell division.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C8H14N4O2/c1-3-14-8(13)7(9-2)4-12-6-10-5-11-12/h5-7,9H,3-4H2,1-2H3

InChI Key

PBWDRSPQFNACAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=NC=N1)NC

Origin of Product

United States

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